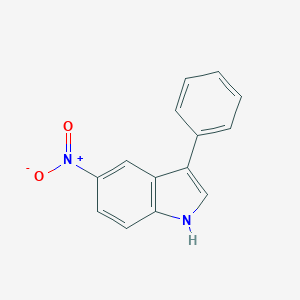

5-Nitro-3-phenyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

14182-35-5 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

5-nitro-3-phenyl-1H-indole |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)11-6-7-14-12(8-11)13(9-15-14)10-4-2-1-3-5-10/h1-9,15H |

InChI Key |

DCNCQDFYTMGSMZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 5 Nitro 3 Phenyl 1h Indole

Electron Density and Reactivity Profiles of Nitro-Substituted Indoles

The presence of a nitro group, an electron-withdrawing substituent, significantly alters the electron density distribution within the indole (B1671886) ring system. This modification has a profound impact on the molecule's reactivity. In nitro-substituted indoles, the electron density of the aromatic system is diminished, which can be observed through computational analysis. For instance, the difference between the HOMO and LUMO energies is affected by the nitro substituent, leading to a redshift in the transitions based on the electron density of the aromatic system. mdpi.com The electron-withdrawing nature of the nitro group can also contribute to the bioactivity of the compound by creating reactive electrophilic regions. nih.gov

The reactivity of the C2=C3 double bond in 3-nitroindoles is particularly noteworthy. This bond can act as a dienophile, a dipolarophile, or a Michael acceptor, highlighting the electrophilic nature of these compounds. researchgate.net This enhanced electrophilicity allows 3-nitroindoles to react with various electron-rich species. researchgate.net The sluggish reactivity of 5-nitroindole (B16589) in certain reactions, such as K10 clay-catalyzed synthesis of trisindolines, further underscores the deactivating effect of the nitro group. rsc.org In contrast, electron-donating groups on the indole ring generally increase reactivity. rsc.orgrsc.org

Regioselectivity in Electrophilic Substitution on the Indole Ring

Electrophilic substitution reactions on the indole ring are highly regioselective, with the outcome being strongly influenced by the substituents present on the ring. niscpr.res.in Indole itself is an electron-rich heterocycle, with the C3 position being the preferred site for electrophilic attack. niscpr.res.inacs.org

The presence of both a nitro group at the 5-position and a phenyl group at the 3-position in 5-Nitro-3-phenyl-1H-indole creates a complex interplay of electronic effects that govern its reactivity. While the phenyl group at C3 blocks the most reactive site for many electrophilic substitutions, the nitro group at C5 deactivates the benzene (B151609) ring, making substitutions on the pyrrole (B145914) ring more likely, if sterically accessible.

In the case of 3-substituted indoles, the C2 position becomes a potential site for functionalization. However, the presence of a C3-phenyl group has been shown to inhibit certain reactions at the C2 position. For example, in the HI-induced C2-alkylation of indoles, switching the C3-methyl group to a C3-phenyl group resulted in no formation of the target product. nih.gov This suggests a significant steric or electronic influence of the C3-phenyl group that disfavors C2-functionalization in this specific reaction.

Conversely, the electronic nature of substituents on the indole ring plays a crucial role. Electron-withdrawing groups, such as the nitro group, generally decrease the reactivity of the indole nucleus towards electrophiles. rsc.orgnih.gov This deactivation can sometimes be overcome by using highly reactive electrophiles or specific catalytic systems. For instance, the nitration of N-Boc-protected indoles can proceed at the C3 position even in the presence of deactivating groups on the benzene ring. nih.gov

Both steric and electronic effects are critical in determining the outcomes of reactions involving substituted indoles. rsc.orgrsc.org The bulkiness of substituents can hinder the approach of reagents to a particular site, thereby directing the reaction to a less sterically congested position. rsc.org For example, the presence of bulky substituents on aromatic aldehydes or indole derivatives can lead to lower yields and longer reaction times in condensation reactions. rsc.org

Electronic effects, on the other hand, modulate the nucleophilicity or electrophilicity of different positions on the indole ring. Electron-donating groups enhance the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. rsc.orgfrontiersin.org The interplay between these two factors is often complex and can be finely tuned to achieve desired regioselectivity. For instance, in the C6-alkylation of indoles, excellent regioselectivity was achieved by leveraging both the electronic effect of an imino exchange and the steric effect of a phosphonium (B103445) ylide addition. rsc.org

The following table summarizes the influence of substituents on the reactivity and regioselectivity of indole derivatives in various reactions.

| Reaction Type | Substituent Effect | Outcome |

| K10 clay-catalyzed synthesis of trisindolines | 5-nitro group (electron-withdrawing) | Sluggish reaction, required longer time for completion. rsc.org |

| Condensation with aldehydes | Bulky substituents on indole or aldehyde | Lower yields and longer reaction times due to steric hindrance. rsc.org |

| C2-alkylation | C3-phenyl group | No product formation, indicating steric or electronic hindrance. nih.gov |

| C6-alkylation | Combination of imino exchange (electronic) and phosphonium ylide addition (steric) | Excellent regioselectivity for C6-alkylation. rsc.org |

| Friedel-Crafts Acylation | Strong electron-donating groups on indole | Increased yields with milder Lewis acids like Et2AlCl. ikm.org.my |

| Nitration of N-Boc-indoles | 4-site steric hindrance | Reduced yield of nitration product. nih.gov |

Computational and Theoretical Studies of 5 Nitro 3 Phenyl 1h Indole and Its Derivatives

Density Functional Theory (DFT) Applications in Indole (B1671886) Chemistry

Density Functional Theory (DFT) has become a cornerstone in the computational study of indole derivatives due to its balance of accuracy and computational efficiency. DFT methods are widely used to calculate the electronic structure, molecular geometries, vibrational frequencies, and other properties of molecules in their ground state. For indole and its derivatives, DFT has been successfully applied to determine heats of formation, analyze molecular orbitals, and predict spectroscopic properties. The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP being commonly employed for organic molecules. DFT calculations can provide deep insights into the nature of chemical bonds, charge distribution, and the influence of substituents on the indole ring, complementing experimental findings.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and easier electronic excitation.

In derivatives of 5-Nitro-3-phenyl-1H-indole, the presence of the electron-withdrawing nitro group (-NO2) at the 5-position and the π-conjugated phenyl group at the 3-position significantly influences the frontier orbitals. The nitro group tends to lower the energy of both the HOMO and LUMO, while the phenyl group can affect the extent of π-conjugation. DFT calculations are instrumental in quantifying these effects. For instance, studies on various nitro-substituted heterocycles have shown that the HOMO-LUMO gap is a key indicator of molecular stability.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Indoles Calculated by DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indole | -5.58 | -0.11 | 5.47 |

| 5-Nitroindole (B16589) | -6.45 | -2.54 | 3.91 |

| 3-Phenylindole | -5.32 | -0.34 | 4.98 |

| This compound (Estimated) | -6.2 to -6.5 | -2.7 to -3.0 | 3.2 to 3.8 |

Note: Values for this compound are estimated based on the effects of individual substituents on the indole core. Exact values would require specific DFT calculations for this molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. This method allows for the prediction of electronic absorption spectra (UV-Vis) and fluorescence properties. By calculating the transition energies and oscillator strengths between the ground state and various excited states, TD-DFT can accurately predict the maximum absorption wavelengths (λ_max).

For molecules like this compound, which possess a donor-acceptor character due to the indole ring (donor), the phenyl group, and the nitro group (acceptor), TD-DFT is crucial for understanding intramolecular charge transfer (ICT) phenomena that often govern their photophysical properties. The calculations can reveal how the electronic distribution changes upon excitation from the ground state to the excited state. Studies on similar substituted indoles have shown that the solvent environment can significantly affect absorption and emission bands, an effect that can also be modeled using computational methods.

A key validation of computational methods lies in their ability to reproduce and explain experimental results. In the study of indole derivatives, there is often a strong correlation between theoretical parameters calculated via DFT and experimental spectroscopic data. For example, calculated vibrational frequencies from DFT, after appropriate scaling, typically show good agreement with experimental Infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes.

Similarly, UV-Vis absorption wavelengths predicted by TD-DFT calculations have been shown to match well with experimental measurements for a variety of substituted formazans and indoles. This agreement allows researchers to confidently interpret experimental spectra and understand the electronic transitions involved. By correlating theoretical data, such as calculated bond lengths, bond angles, and Mulliken charges, with experimental data from NMR or X-ray crystallography, a more complete and detailed picture of the molecule's structure and properties can be developed.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like this compound, which has a rotatable bond between the indole and phenyl rings, MD simulations are invaluable for exploring its conformational landscape. These simulations can reveal the preferred orientations (conformers) of the phenyl group relative to the indole core and the energy barriers between different conformations.

MD simulations can be performed in various environments, such as in a vacuum or with an explicit solvent model, to understand how intermolecular interactions influence the molecule's shape and dynamics. The insights gained from MD simulations are crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where its specific conformation plays a key role in binding affinity. By simulating the system at different temperatures, researchers can also investigate the stability of different conformers.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energetics

Quantum chemical calculations, particularly using DFT, are essential for elucidating the mechanisms of chemical reactions. These methods can be used to map out the entire potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. For indole derivatives, this could include studying electrophilic substitution reactions, such as nitration, on the indole ring.

By calculating the energies of the transition states, chemists can determine the activation energy of a reaction, which is a key factor in determining its rate. This approach has been used to understand the regioselectivity of reactions on the indole nucleus, explaining why certain positions are more reactive than others. For this compound, these calculations could be used to predict its reactivity in further chemical transformations and to understand the stability of any intermediates formed.

Substituent Effects on Electronic and Optical Properties

Computational studies on various substituted indoles and other aromatic systems have demonstrated that electron-withdrawing groups tend to decrease the HOMO-LUMO energy gap, leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum. Conversely, electron-donating groups can increase the gap. The position of the substituent is also critical. DFT calculations allow for a systematic investigation of these substituent effects by modeling a series of related molecules and analyzing the resulting changes in their electronic structure, dipole moments, and predicted optical spectra. This theoretical understanding is crucial for the rational design of new indole derivatives with tailored electronic and optical properties for applications in materials science and medicinal chemistry.

Impact of Electron-Withdrawing Nitro Groups

The nitro group (–NO2) is one of the strongest electron-withdrawing groups used in organic chemistry. acs.org Its influence on an aromatic system like the indole ring is profound and stems from a combination of strong inductive and resonance effects. acs.org When placed at the 5-position of the indole ring, the nitro group significantly reduces the electron density of the entire heterocyclic scaffold. acs.org

Theoretical studies on various substituted indoles confirm the significant deactivating effect of the nitro group. semanticscholar.org Calculations based on electron density indices show that this effect is particularly pronounced at the positions ortho and para to the substituent. semanticscholar.org This withdrawal of electron density makes the indole ring less nucleophilic compared to the unsubstituted parent molecule. For instance, the presence of a 5-nitro group has been shown to have a drastic negative effect on the reactivity of indoles in electrophilic substitution reactions.

The potent electron-withdrawing nature of the nitro group also has a significant impact on the molecule's photophysical properties. A general trend observed in computational and experimental studies is that an electron-withdrawing group (EWG) on the indole ring shifts the maximum absorbance wavelength (λmax) to the red (a bathochromic shift) relative to unsubstituted indole. researchgate.net This is because the EWG stabilizes the excited state by delocalizing the electron density. researchgate.net For example, studies on 4-substituted indoles have demonstrated that 4-nitroindole has the most red-shifted absorption spectrum among various substituted indoles, making it a visible light chromophore. researchgate.net This effect is attributed to the stabilization of the excited state through charge transfer character.

Frontier molecular orbital (FMO) analysis, a common computational approach, further elucidates these effects. In a related molecule, 4-nitro-indole-3-carboxaldehyde, DFT calculations have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between these orbitals is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. The strong electron-withdrawing capacity of the nitro group typically lowers the energy of the LUMO, reducing the HOMO-LUMO gap and contributing to the observed bathochromic shift in the UV-Vis spectrum. nih.gov

| Compound | Substituent at Position 4 | Electronic Nature | λmax (nm) |

|---|---|---|---|

| Indole | -H | Neutral | 287 |

| 4-Nitroindole | -NO2 | Strong Electron-Withdrawing | 355 |

| 4-Cyanoindole | -CN | Electron-Withdrawing | 312 |

| 4-Aminoindole | -NH2 | Electron-Donating | 295 |

Influence of Phenyl Substitution on Electronic Distribution

The substitution of a phenyl group at the 3-position of the indole ring introduces further complexity to the molecule's electronic landscape. The phenyl group itself has a dual electronic nature; it acts as an electron-withdrawing group through its inductive effect (-I) due to the higher electronegativity of its sp² hybridized carbon atoms, but it can also act as an electron-donating group through resonance (+M) if conjugation is possible. quora.com

In the context of 3-phenyl-1H-indole, the phenyl ring is typically twisted out of the plane of the indole ring to minimize steric hindrance. This non-planar arrangement can limit the extent of resonance delocalization between the two ring systems. Computational studies suggest that out-of-plane substituent groups generally have a minor effect on the electron density of the indole ring compared to smaller, in-plane groups. chemrxiv.org However, the inductive withdrawal of the phenyl group still influences the electronic distribution.

| Substituent on Phenyl Ring | Electronic Nature | HOMO-LUMO Energy Gap (eV) | Change in Dipole Moment (Δμ, Debye) |

|---|---|---|---|

| -NO2 (para) | Strong Electron-Withdrawing | 3.15 | 17.8 |

| -Cl (para) | Weak Electron-Withdrawing | 3.82 | 6.2 |

| -H (Unsubstituted) | Neutral | 3.94 | 5.8 |

| -OCH3 (para) | Electron-Donating | 3.85 | 4.2 |

Chemical Transformations and Reactivity Profiles of 5 Nitro 3 Phenyl 1h Indole

The chemical behavior of 5-Nitro-3-phenyl-1H-indole is largely governed by the strong electron-withdrawing nature of the nitro group, which influences the reactivity of the entire indole (B1671886) framework.

Reactivity of the Nitro Group in the Indole Framework

The nitro group is a key functional handle, primarily undergoing reduction to introduce an amino group, a transformation that dramatically alters the electronic properties of the molecule.

The conversion of the nitro group in nitroarenes to an amino functionality is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.com This reduction changes a powerful electron-deactivating group into a strongly electron-donating one, significantly altering the molecule's reactivity. masterorganicchemistry.com Common methods for this reduction include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com

Catalytic hydrogenation, often employing catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere, is a highly effective method. researchgate.netnih.gov This process is known for its high yields and compatibility with many other functional groups. researchgate.netorganic-chemistry.org For instance, the reduction of the related compound 5-nitro-2-phenyl-1H-indole to 5-amino-2-phenyl-1H-indole is successfully achieved using 10% Pd/C with hydrogen gas. nih.gov Another approach involves using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com A recently developed method utilizes sodium borohydride (B1222165) (NaBH₄) in combination with iron(II) chloride (FeCl₂), which has shown high chemoselectivity for the nitro group, even in the presence of sensitive functionalities like esters. d-nb.info

The table below summarizes various reagent systems used for the reduction of aromatic nitro compounds, which are applicable to this compound.

| Reagent System | Conditions | Functional Group Tolerance | Reference |

| H₂, Pd/C | Hydrogen atmosphere | Good; tolerates halogens, esters, nitriles | researchgate.netnih.gov |

| Fe, HCl or AcOH | Acidic media | Good; cost-effective for large scale | masterorganicchemistry.comresearchgate.net |

| Sn, HCl | Acidic media | Effective, classic method | masterorganicchemistry.com |

| NaBH₄, FeCl₂ | Methanol/Water solvent | High; selective over ester groups | d-nb.info |

| Polymethylhydrosiloxane (PMHS), Pd/C | Aqueous KF, room temp. | Wide; tolerates various functional groups | organic-chemistry.org |

The reduction of nitroarenes can proceed through several reactive intermediates, depending on the reaction conditions. The initial single-electron transfer to the nitroarene is a common first step, leading to a radical anion. unimi.it Under specific conditions, partial reduction can yield nitrosoarenes. unimi.it It is generally accepted that the reduction of nitroarenes by carbon monoxide, for example, proceeds through the intermediate formation of a nitrosoarene, which can then undergo further reactions like annulation with alkynes to form indoles. unimi.it

In other synthetic pathways, such as the Knochel indole synthesis, the reduction of a nitro group by an organometallic reagent like phenyl magnesium chloride can generate a nitrene intermediate. rsc.org This highly reactive nitrene can then undergo annulation to form the indole ring. rsc.org The nitro group itself facilitates the formation of various intermediates in different synthetic contexts, highlighting its versatility beyond simple reduction to an amine. rsc.org

Reactivity of the Phenyl Group

The phenyl group at the C-3 position is not merely a passive substituent; it actively modulates the electronic and steric environment of the indole ring.

The phenyl substituent at C-3 significantly influences the reactivity of the this compound molecule. Its presence introduces considerable steric bulk, which can hinder the approach of reagents to the adjacent C-2 and C-4 positions of the indole nucleus. scbt.com This steric hindrance is a critical factor in directing the outcome of substitution reactions.

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus

The indole nucleus is inherently electron-rich, making it prone to electrophilic substitution. bhu.ac.in However, in this compound, this reactivity is tempered by the substituents.

The indole ring is a π-excessive heterocycle, and its chemistry is dominated by electrophilic substitution reactions. bhu.ac.in The preferred site for electrophilic attack on an unsubstituted indole is the C-3 position, as the resulting cationic intermediate (indoleninium ion) is highly stabilized by delocalization of the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

In this compound, the C-3 position is already occupied by the phenyl group. This blockage, combined with the strong deactivating effect of the C-5 nitro group, directs electrophiles to other positions. While the nitro group deactivates the entire ring, particularly the benzene portion, the pyrrole (B145914) ring remains the more reactive part of the nucleus. With C-3 blocked, electrophilic substitution typically occurs at the C-2 position. bhu.ac.in However, if the C-2 position is also sterically hindered or electronically deactivated, attack may occur on the benzene ring, with the C-6 position being a likely candidate. bhu.ac.in

The presence of the electron-withdrawing nitro group significantly reduces the indole's reactivity towards electrophiles. For example, in the C3-alkylation of 5-nitro-1H-indole with maleimides, the reaction proceeds in a lower yield (60%) compared to an unsubstituted indole, demonstrating the drastic deactivating effect of the nitro group. mdpi.com The development of nitration methods for indoles under non-acidic conditions, such as using trifluoroacetyl nitrate, highlights the high regioselectivity of these reactions, which strongly favor the C-3 position unless it is blocked. nih.gov This inherent selectivity underscores that in this compound, any electrophilic substitution will be forced to occur at a less favorable position, requiring specific and often more forcing reaction conditions.

Nucleophilic Addition Reactions on the Indole Double Bond

The C2-C3 double bond of the indole ring is electron-rich and typically undergoes electrophilic attack. Direct nucleophilic addition to this bond is generally unfavorable. However, the electronic environment created by the nitro group can lead to unconventional reactivity. A notable example involves the indole derivative itself functioning as a nucleophile. Research has demonstrated that N-protected 3-nitroindoles can participate as N-centered nucleophiles in aza-1,6-Michael addition reactions with para-quinone methides. mdpi.com This transformation is facilitated by a base, which promotes the transfer of the N-protecting group (e.g., a tosyl group) to the quinone methide, generating a reactive 3-nitroindole anion. mdpi.com This anion then acts as the nucleophile, showcasing a sophisticated reactivity pattern where the indole core, activated by its substituents, engages in nucleophilic attack. mdpi.com

Oxidative and Reductive Transformations of the Indole Ring System

The this compound scaffold can undergo both oxidative and reductive reactions, targeting either the indole nucleus or the nitro substituent.

Oxidative Transformations: The indole ring is susceptible to oxidation. A documented method for the oxidation of related 5-nitro-2-phenylindoles involves using an iron(III) chloride/tert-butyl hydroperoxide (FeCl₃/TBHP) system. acs.orgacs.org This process results in an oxidative dimerization, yielding 2-(indol-3-yl)indolin-3-one structures. acs.org The reaction proceeds in a satisfactory yield, demonstrating a pathway for the oxidative functionalization of the indole core. acs.orgacs.org

Reductive Transformations: The nitro group is the most common site for reduction, providing a gateway to a variety of amino-indole derivatives.

Nitro Group Reduction: Standard reducing agents, such as tin(II) chloride or catalytic hydrogenation over a palladium catalyst, can selectively reduce the nitro group to a primary amine without affecting the indole ring.

Reductive Cyclization: The synthesis of the indole scaffold itself often relies on reductive methods. The Cadogan-Sundberg reaction, for instance, employs phosphites to reductively cyclize 2-nitrostyrene precursors into indoles. nih.gov Modern palladium-catalyzed reductive cyclizations utilizing carbon monoxide are also highly effective. nih.gov In some cases, a 5-nitro-substituted starting material can be used, where the nitro group is concurrently reduced to an amine during the ring-forming process. nih.gov Another powerful method involves the catalytic reductive annulation of nitroaromatics with alkynes to form the indole ring system. bohrium.com

N-Substitution Reactions and their Influence on Reactivity

Methods of N-Substitution: N-alkylation is commonly performed using an alkyl halide in the presence of a base like sodium hydride (NaH), which first deprotonates the indole nitrogen. chemicalbook.com Similarly, N-arylmethylation can be achieved by reacting the sodium salt of the indole with a suitable benzyl (B1604629) halide. nih.gov Another approach is the base-catalyzed nucleophilic addition of the indole N-H across activated olefins, such as vinylene carbonate, a reaction in which the 5-nitro group remains unaffected. researchgate.net

Influence on Reactivity: N-substitution is critical for several reasons. It prevents unwanted side reactions at the nitrogen and alters the electronic properties of the indole ring. For instance, N-protection is an essential prerequisite for the aza-1,6-Michael addition reaction, where the protecting group's migration facilitates the formation of the key nucleophilic indole anion. mdpi.com Furthermore, the nature of the substituent on the nitrogen can have a profound influence on the biological activity of the resulting molecule. Studies on N-arylmethyl indole derivatives have demonstrated that substituents on the benzyl ring can modulate antiplatelet aggregation activity. nih.gov

Derivatization and Further Functionalization Strategies for this compound

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules through functionalization at various positions.

Synthesis of Carboxylic Acid Derivatives (e.g., this compound-2-carboxylic acid)

The introduction of a carboxylic acid group at the C-2 position is a common and valuable derivatization.

Fischer Indole Synthesis Route: A primary synthetic pathway is the Fischer indole synthesis. This process begins with the condensation of p-nitrophenylhydrazine hydrochloride with ethyl phenylpyruvate to yield a key hydrazone intermediate. Subsequent cyclization of this hydrazone, typically catalyzed by polyphosphoric acid, affords ethyl this compound-2-carboxylate. google.com The synthesis is completed by the alkaline hydrolysis of the ethyl ester, followed by acidification to precipitate the final carboxylic acid product. google.com

N-Alkylation of Carboxylate Precursors: To obtain N-substituted carboxylic acid derivatives, an N-H indole ester can be used as a starting point. For example, treating ethyl 5-nitro-1H-indole-2-carboxylate with sodium hydride and then iodomethane (B122720) results in the formation of 1-methyl-5-nitro-1H-indole-2-carboxylic acid, as hydrolysis occurs during the workup. chemicalbook.com

| Starting Materials | Key Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| p-Nitrophenylhydrazine HCl, Ethyl phenylpyruvate | Polyphosphoric acid, NaOH (hydrolysis) | This compound-2-carboxylic acid | Fischer Indole Synthesis | google.com |

| 5-Nitro-1H-indole-2-carboxylic acid ethyl ester | NaH, Iodomethane, H₂O | 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | N-Alkylation and Hydrolysis | chemicalbook.com |

Synthesis of Other Substituted Indole Derivatives

The functional groups on the this compound scaffold can be further elaborated to create a diverse library of compounds.

Synthesis of Carbohydrazides: The C-2 carboxylate is a versatile handle. Reaction of the ethyl ester derivative with hydrazine (B178648) hydrate (B1144303) provides a straightforward method to synthesize the corresponding this compound-2-carbohydrazide. nih.gov This carbohydrazide (B1668358) is a useful intermediate that can be further reacted, for example, through condensation with various aldehydes to produce a range of complex indole hydrazides. nih.govresearchgate.net

| Derivative Type | Starting Material | Key Reagents/Reaction | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Carbohydrazide | Ethyl this compound-2-carboxylate | Hydrazine hydrate (N₂H₄·H₂O) | -CONHNH₂ (Carbohydrazide) | nih.gov |

| Hydrazide-Hydrazone | This compound-2-carbohydrazide | Condensation with substituted aldehydes | -CONHN=CHR (Hydrazone) | nih.govresearchgate.net |

| N-Functionalized Indole | This compound | Vinylene carbonate, K₂CO₃ | N-substituted 1,3-dioxolanone | researchgate.net |

Advanced Research Directions and Emerging Methodologies for Indole Synthesis

Green Chemistry Principles in Indole (B1671886) Synthesis

The application of green chemistry principles to indole synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgtandfonline.comroyalsocietypublishing.org Key areas of development include the creation of sustainable catalytic systems and the use of environmentally friendly reaction media.

A major thrust in green indole synthesis is the replacement of toxic or precious metal catalysts with more sustainable alternatives that can be easily separated and reused. nih.gov Heterogeneous catalysts are particularly advantageous due to their ease of separation and recyclability, which makes processes more cost-effective and sustainable. nih.gov

Ionic liquids (ILs) have emerged as effective and recyclable catalysts for synthesizing 3-substituted indoles. nih.gov They can function as both the solvent and the catalyst, often enabling reactions under mild conditions without the need for volatile organic compounds (VOCs). nih.gov For instance, the task-specific ionic liquid (TSIL) [EAHEPiPY]+[AlCl4]− has been used as an efficient and recyclable catalyst for producing oxindoles in a water-ethanol mixture. nih.gov Similarly, tetrabutylammonium glycinate ([TBA][Gly]) has demonstrated high efficiency and reusability, maintaining its catalytic activity for up to six cycles. nih.gov

Another approach involves the use of biomimetic catalysts. The synergistic combination of 1,4-diazabicyclo[2.2.2]octane (DABCO), an organic catalyst, and β-cyclodextrin, a phase-transfer catalyst, has shown remarkable versatility in synthesizing 3-substituted indoles in aqueous media. nih.gov This system highlights the potential of combining simple, nontoxic organic molecules to create powerful and recyclable catalytic systems.

| Catalyst System | Substrates | Product | Key Features | Ref. |

| [EAHEPiPY]+[AlCl4]− | Isatins, Indoles, Malononitrile | Oxindoles | Dual functionality, recyclable, uses water-ethanol solvent. | nih.gov |

| [TBA][Gly] | Indoles, Aldehydes, Active Methylene Compounds | 3-Substituted Indoles | Solvent-free, reusable for up to six cycles. | nih.gov |

| DABCO / β-cyclodextrin | Indoles, Active Methylene Substrates | 3-Substituted Indoles | Synergistic catalysis, operates in aqueous media. | nih.gov |

| L-Proline | 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, Active Methylene Compounds, Indoles | Indolyl-4H-chromenes | Amino acid catalyst, operates at room temperature in ethanol. | nih.gov |

This table presents examples of nontoxic and recyclable catalysts used in indole synthesis, highlighting their key features and the types of products formed.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. royalsocietypublishing.org Developing catalytic systems that are effective in aqueous media is a primary goal of green chemistry. royalsocietypublishing.org

Several methodologies have been developed for indole synthesis in water or mixed aqueous systems. A copper(II) sulfonate–salen complex has been utilized for the synthesis of 3-substituted indoles in water. nih.gov Another eco-friendly method employs a ligand-free copper(II)-catalyzed three-component reaction in polyethylene glycol (PEG-400), a benign and recyclable solvent. nih.gov The use of a PEG-200 and water mixture has also been shown to be an optimal medium for certain syntheses, offering high product yields and excellent recyclability of the reaction system. nih.gov

Water-mediated reactions can also be promoted by catalysts like tetrabutylammonium iodide (TBAI), which facilitates the synthesis of bis(aminoindolyl)methanes from 2-sulfonamidoindoles and aryl aldehydes in refluxing water, presenting a clean and efficient green protocol. acs.orgacs.org

Strategies for Achieving Enhanced Regioselectivity in Indole Functionalization

Controlling the position of functionalization on the indole ring is a significant challenge in synthetic chemistry. While the C3 position is inherently the most nucleophilic and reactive, recent strategies have focused on achieving selective functionalization at other positions, such as C2, C4, C5, C6, and C7. rsc.org

A primary strategy involves the use of directing groups (DGs) attached to the indole nitrogen. These groups can chelate to a metal catalyst, bringing it into proximity with a specific C–H bond and thus directing the functionalization to that site. researchgate.netnih.gov

C7 and C6 Functionalization: The installation of an N-P(O)tBu2 group at the indole nitrogen has been shown to direct C7 arylation using palladium catalysts and C6 arylation with copper catalysts. researchgate.net

C4 and C5 Functionalization: Directing groups at the C3 position, such as a pivaloyl group, can steer functionalization to the C4 and C5 positions of the benzene (B151609) portion of the indole. researchgate.netnih.gov

C2 Functionalization: While C3 is the kinetically favored position for electrophilic attack, C2 functionalization can be achieved through various transition-metal-catalyzed C-H activation strategies, often employing specific ligands or directing groups. rsc.org

Ligand development is another critical tool for controlling regioselectivity. In the Pd(II)-catalyzed aerobic oxidative Heck reaction of indoles, the use of specially designed sulfoxide-2-hydroxypyridine (SOHP) ligands enabled a switch in selectivity between the C3 and C2 positions. rsc.orgjiaolei.group This strategy works by altering the regioselectivity-determining step of the reaction mechanism, providing an alternative mode of regiocontrol beyond simple C-H activation preference. rsc.orgjiaolei.group

| Position | Strategy | Directing/Controlling Group | Catalyst | Ref. |

| C7 | C-H Arylation | N-P(O)tBu2 | Palladium | researchgate.net |

| C6 | C-H Arylation | N-P(O)tBu2 | Copper | researchgate.net |

| C4 | C-H Arylation | C3-Pivaloyl | Palladium | researchgate.netnih.gov |

| C4 | C-H Olefination | N-TfNH- | Palladium | nih.gov |

| C2/C3 | Oxidative Heck Reaction | SOHP Ligand | Palladium | rsc.orgjiaolei.group |

This table summarizes modern strategies for achieving regioselective functionalization at various positions of the indole ring, detailing the directing groups and catalysts employed.

Development of Novel Catalytic Systems

The search for novel catalysts that offer improved efficiency, selectivity, and sustainability is a constant driver of innovation in indole synthesis. Key developments include the rise of metal-free catalytic systems and the application of advanced nanomaterials.

Transition metal-free synthesis has gained significant traction as it circumvents issues of cost, toxicity, and product contamination associated with metal catalysts. nih.govresearchgate.net These methods often rely on catalysis by common reagents, radical reactions, or electrochemistry. chim.itacs.org

Various metal-free approaches for indole synthesis have been developed:

Base- or Acid-Catalyzed Cyclizations: The cyclization of ortho-alkynylanilines can be promoted by simple inorganic bases like potassium carbonate (K2CO3) or acids like hydrochloric acid (HCl), avoiding the need for a transition metal. chim.it

Iodine-Mediated Reactions: Molecular iodine (I2) can catalyze the condensation of 2-amino acetophenones with alkynes to furnish 2-acylindoles. chim.it

Radical Cyclizations: Radical-promoted cyclization of alkynes provides an effective pathway for constructing the indole ring system under metal-free conditions. chim.it

C-H Amination: An effective metal-free intramolecular C-H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant affords a diverse range of substituted indoles. acs.orgresearchgate.net

Boron Catalysis: The frustrated Lewis pair (FLP) system involving tris(pentafluorophenyl)borane (B(C6F5)3) can catalyze the electrophilic C–H borylation of indoles and the alkylation of indoles using secondary amines as alkyl donors. nih.govresearchgate.net

Nanocatalysts bridge the gap between homogeneous and heterogeneous catalysis, offering high activity and selectivity combined with ease of recovery and recycling. Nanocrystallized transition metal catalysts have been successfully applied to indole synthesis.

For example, N,N-dimethylformamide (DMF)-stabilized palladium nanoclusters (Pd NCs) with a particle size of 1.5–2.5 nm have shown high catalytic activity for the synthesis of 2,3-disubstituted indoles from 2-iodoanilines and alkynes. researchgate.net This method is advantageous as it does not require phosphine ligands, operates with low palladium loadings, and the nanoclusters can be separated and recycled multiple times. researchgate.net The development of such catalysts, including bimetallic systems like CuPd immobilized on supports, represents a significant step towards more robust and sustainable chemical manufacturing. colab.ws

Future Prospects in Synthetic Methodologies and Reactivity Studies of Substituted Indoles

The exploration of substituted indoles, such as 5-Nitro-3-phenyl-1H-indole, continues to be a vibrant area of chemical research, driven by their prevalence in bioactive natural products and pharmaceuticals. organic-chemistry.orgmdpi.com Future advancements in this field are anticipated to focus on the development of more efficient, sustainable, and versatile synthetic methods, as well as a deeper understanding of the reactivity of complex indole scaffolds.

A significant trend in synthetic methodology is the move towards catalytic processes, particularly those employing transition metals like palladium, zinc, iron, and copper. mdpi.com These methods offer pathways to functionalized indoles with diverse substitution patterns. organic-chemistry.org For instance, palladium-catalyzed domino reactions, such as those involving Sonogashira coupling followed by aminopalladation and reductive elimination, provide a one-pot, three-component procedure for accessing 2,3-substituted indoles. organic-chemistry.org Future work will likely focus on expanding the scope of these catalytic systems to accommodate a wider range of functional groups and to achieve higher levels of regioselectivity and stereoselectivity. The development of novel ligands and catalyst systems will be crucial in achieving these goals.

Another promising direction is the use of more environmentally benign and economical catalytic systems. Methodologies that avoid harsh acidic or metallic conditions are gaining traction. For example, regioselective nitration of indoles has been achieved without the use of traditional acids, which is a significant step towards greener chemistry. nih.gov The continued development of such protocols will be essential for the large-scale and sustainable synthesis of substituted indoles.

The reactivity of substituted indoles is heavily influenced by the electronic nature of their substituents. In this compound, the strong electron-withdrawing nitro group at the 5-position deactivates the benzene ring, while the phenyl group at the 3-position blocks the most common site for electrophilic substitution. This interplay creates a unique reactivity profile that directs further functionalization towards other positions, such as the C2 position.

Future reactivity studies will likely delve deeper into the dearomatization of indole derivatives. Indoles substituted with electron-withdrawing groups, like 3-nitroindoles, have shown remarkable reactivity as electrophiles in cycloaddition and annulation reactions. researchgate.net This reactivity allows for the synthesis of complex, functionalized indolines, which are valuable scaffolds in medicinal chemistry. researchgate.net Further exploration of these dearomative functionalization strategies, including the development of enantioselective variants, holds significant promise for the construction of novel molecular architectures.

The table below summarizes some emerging synthetic approaches for substituted indoles and their potential future directions.

| Synthetic Methodology | Key Features | Future Research Directions |

| Transition-Metal Catalysis (e.g., Palladium, Zinc) organic-chemistry.orgmdpi.com | High efficiency, good functional group tolerance, allows for multi-component reactions. | Development of more active and selective catalysts, expansion to a broader substrate scope, application in the synthesis of complex natural products. |

| Acid-Free Nitration nih.gov | Avoids harsh reaction conditions, environmentally friendlier. | Optimization of reaction conditions for higher yields, application to a wider variety of indole substrates. |

| Dearomatization Reactions researchgate.net | Access to 3D indolene structures from flat indole scaffolds. | Development of catalytic and enantioselective versions, exploration of new reaction partners. |

The continued investigation into novel synthetic routes and a more profound comprehension of the reactivity of intricately substituted indoles will undoubtedly pave the way for the discovery of new therapeutic agents and functional materials. mdpi.com The insights gained from these studies will be instrumental in designing more efficient syntheses for specific targets like this compound and its analogs, enabling further exploration of their chemical and biological properties.

Q & A

Q. What are the optimal synthetic routes for 5-Nitro-3-phenyl-1H-indole, and how do reaction conditions influence yield and purity?

The synthesis of nitro-substituted indoles typically involves Friedel-Crafts acylation, nitration, or condensation reactions. For example, nitrovinyl indole derivatives can be synthesized by refluxing indole aldehydes with nitromethane in the presence of ammonium acetate, followed by solvent removal and purification via vacuum filtration . Multi-step protocols may require column chromatography (e.g., using 70:30 ethyl acetate/hexane) to isolate pure products . Reaction duration, solvent polarity (e.g., PEG-400/DMF mixtures), and catalysts (e.g., CuI) critically affect yield and purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F where applicable) is essential for confirming substituent positions and electronic environments. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like nitro (-NO₂) and indole NH stretches . For example, ¹H NMR of similar compounds resolves coupling patterns between aromatic protons and nitro groups .

Q. What are the best practices for handling and storing this compound?

Use personal protective equipment (PPE) including gloves, face shields, and lab coats. Store at room temperature in airtight containers away from light and moisture . Avoid inhalation or skin contact; wash thoroughly after handling .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction, refined using programs like SHELXL , provides precise bond lengths and angles. Challenges include managing twinned data or low-resolution datasets. Software suites like WinGX and ORTEP-III aid in visualizing puckering effects and nonplanar ring systems . For nitro groups, electron density maps confirm orientation and hydrogen-bonding interactions .

Q. What strategies resolve contradictions in biological activity data for nitro-substituted indoles?

Replicate assays under standardized conditions (e.g., fixed pH, temperature) and validate target engagement using competitive binding studies. For example, indole derivatives with nitro groups may exhibit variable antimicrobial activity due to differential membrane permeability; use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .

Q. How does the nitro group at the 5-position influence electronic properties and reactivity?

The electron-withdrawing nitro group reduces electron density on the indole ring, directing electrophilic substitution to the 4- and 6-positions. Computational studies (DFT) can predict frontier molecular orbitals and charge distribution, guiding derivatization for targeted bioactivity . Experimentally, Hammett substituent constants (σ) correlate nitro group effects on reaction rates .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

Systematically modify substituents at the 3-phenyl or 5-nitro positions and assess biological outcomes. For example, replace the phenyl group with heteroaromatic rings or introduce electron-donating/-withdrawing groups. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate results with computational docking scores .

Q. What analytical methods detect impurities in synthesized batches of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection identifies non-polar impurities, while LC-MS pinpoints structural analogs. Thin-Layer Chromatography (TLC) offers rapid purity checks . For trace metals, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

Molecular dynamics simulations estimate logP (lipophilicity), aqueous solubility, and blood-brain barrier penetration. Software like Schrödinger’s QikProp or SwissADME models absorption and metabolism, prioritizing derivatives with favorable ADME profiles .

Q. What role does the phenyl group at the 3-position play in crystallinity and solubility?

The 3-phenyl group enhances π-π stacking in the solid state, improving crystallinity but reducing aqueous solubility. Compare with methyl or halogen substituents using powder X-ray diffraction (PXRD) and solubility assays in DMSO/PBS mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.